Kinase Substrate Specificity: Scyllo-inosamine-4-phosphate vs. Non-Cognate Inosamine Isomers
Scyllo-inosamine 4-kinase (EC 2.7.1.65) exhibits strict substrate discrimination among inosamine stereoisomers. In a coupled phosphorylation-transamidination assay using dialyzed lysozyme extracts of S. bikiniensis, scyllo-inosamine produced substantial N-[14C]amidino-scyllo-inosamine-P (quantified by radiochromatography), whereas myo-inosamine-2, neoinosamine-2, and DL-myo-inosamine-4 yielded no detectable product at physiological concentrations [1]. Among all inosamine isomers tested, scyllo-inosamine was reported as the most active substrate [1]. The kinase does phosphorylate the inosadiamines streptamine and 2-deoxystreptamine, but these are downstream analogs that cannot serve as direct precursors to scyllo-inosamine-4-phosphate [2].
| Evidence Dimension | Substrate acceptance by scyllo-inosamine 4-kinase (ATP:inosamine phosphotransferase) |
|---|---|
| Target Compound Data | scyllo-inosamine: robust phosphorylation and subsequent transamidination; product N-[14C]amidino-scyllo-inosamine-P formed at ~2200 cpm (ATP-dependent, Mg2+-dependent) |
| Comparator Or Baseline | myo-inosamine-2: no detectable product; neoinosamine-2: no detectable product; DL-myo-inosamine-4: no detectable product (all at physiological concentrations). Streptamine and 2-deoxystreptamine: phosphorylated and transamidinated. |
| Quantified Difference | Qualitative: scyllo-inosamine = active; other inosamine isomers = inactive. Quantitative: N-[14C]amidino-scyllo-inosamine-P formation ~2200 cpm vs. <24 cpm for non-substrates. |
| Conditions | Cell-free dialyzed lysozyme extracts from Streptomyces bikiniensis ATCC 11062; ATP as phosphate donor; Mg2+ cofactor; coupled assay with L-[guanidino-14C]arginine; products separated by paper chromatography (80% phenol-20% H2O, NH3 atmosphere). |
Why This Matters
Procurement of scyllo-inosamine-4-phosphate (or its immediate precursor scyllo-inosamine) is essential for studying the committed phosphorylation step; non-cognate inosamine isomers cannot enter the streptidine biosynthetic pathway and will yield false-negative results in enzymatic assays.
- [1] Walker JB, Walker MS. Enzymatic synthesis of streptidine from scyllo-inosamine. Biochemistry. 1967;6(12):3821-3829. Table I (phosphate donor specificity) and Figure 4 (inosamine specificity curves). PMID: 6076630. View Source
- [2] BRENDA: EC 2.7.1.65 – scyllo-inosamine 4-kinase. Substrate specificity comments. Available at: https://www.brenda-enzymes.de/enzyme.php?ecno=2.7.1.65 View Source
